Methyl 4-chloro-3-(trifluoromethyl)benzoate

Description

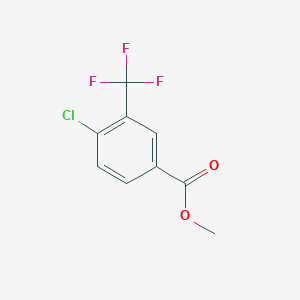

Methyl 4-chloro-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the electrophilicity of the ester carbonyl group, while the chloro substituent further modifies electronic and steric properties.

Properties

IUPAC Name |

methyl 4-chloro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGXIYBUDUJCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556629 | |

| Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115591-64-5 | |

| Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-(trifluoromethyl)benzoate typically involves the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of methyl 3-(trifluoromethyl)benzoate followed by purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous medium.

Major Products:

Substitution: Formation of 4-amino-3-(trifluoromethyl)benzoate or 4-thio-3-(trifluoromethyl)benzoate.

Reduction: Formation of 4-chloro-3-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Agrochemical Applications

Intermediate in Agrochemical Synthesis

- Methyl 4-chloro-3-(trifluoromethyl)benzoate is utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. The trifluoromethyl group is a common feature in many effective pesticides due to its ability to enhance biological activity and stability.

- Methods : The synthesis typically involves vapor-phase reactions or cyclocondensation reactions using trifluoromethyl-containing building blocks.

- Results : This compound has been integral in the development of over 20 new agrochemicals with ISO common names, demonstrating its significance in crop protection solutions.

Pharmaceutical Applications

Building Block for Pharmaceuticals

- The compound serves as a crucial building block in the design of active pharmaceutical ingredients (APIs). Its structural motif is essential for developing drugs that require the unique properties associated with fluorine atoms, particularly for enhancing pharmacological profiles.

- Methods : It is employed in various synthetic pathways to incorporate the trifluoromethyl group into pharmaceutical compounds, contributing to the synthesis of numerous FDA-approved drugs.

- Results : In the past two decades, it has been linked to the development of 19 FDA-approved drugs, showcasing its importance in medicinal chemistry.

Organic Synthesis

Precursor for Complex Organic Molecules

- This compound acts as a precursor in synthesizing complex organic molecules, particularly fluorinated compounds.

- Methods : It is used in nucleophilic aromatic substitution reactions to introduce fluorinated groups into organic frameworks.

- Results : This application has enabled significant advancements in the production of a wide range of fluorinated organic chemicals, essential for various chemical industries.

Analytical Chemistry

Standard for Quantitative Analysis

- In analytical chemistry, this compound serves as an internal standard in ultra-trace analysis of fluorinated aromatic carboxylic acids.

- Methods : Gas chromatography/mass spectrometry (GC/MS) methods utilize this compound for its consistent properties.

- Results : Its use as an analytical standard has facilitated accurate quantification and identification of analytes in complex mixtures, enhancing analytical reliability.

Advanced Battery Science

Potential Use in Battery Materials

- Recent investigations have explored the potential applications of this compound in developing materials for advanced battery technologies.

- Methods : Research focuses on examining the electrochemical properties of fluorinated compounds within battery applications.

- Results : Initial findings suggest promising avenues for utilizing this compound in enhancing battery performance and efficiency.

Summary Table of Applications

| Field | Application Summary | Methods Used | Results Achieved |

|---|---|---|---|

| Agrochemistry | Intermediate in pesticide synthesis | Vapor-phase reactions, cyclocondensation | Development of over 20 new agrochemicals |

| Pharmaceuticals | Building block for APIs | Synthetic pathways incorporating trifluoromethyl | Linked to 19 FDA-approved drugs |

| Organic Synthesis | Precursor for complex organic molecules | Nucleophilic aromatic substitution | Advances in fluorinated organic chemicals |

| Analytical Chemistry | Internal standard for quantitative analysis | GC/MS methods | Accurate quantification and identification |

| Advanced Battery Science | Potential use in battery materials | Electrochemical property analysis | Promising enhancements in battery performance |

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ester group can participate in various biochemical pathways, leading to the modulation of enzyme activities and receptor interactions.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural analogs based on substituent variations:

Electronic and Reactivity Differences

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-O-CF₃):

- Chloro (Cl) vs. Amino (NH₂) vs. Hydroxyl (OH): The chloro substituent (electron-withdrawing) stabilizes the ester against nucleophilic attack compared to the amino group (electron-donating, ) . The hydroxyl group () increases acidity (pKa ~10–12) and solubility in polar solvents, making it suitable for aqueous-phase reactions .

Stability and Application Insights

- Hydrolysis Resistance:

- Synthetic Utility:

Research Findings and Data

Comparative Hydrolysis Rates (Theoretical)

| Compound | Hydrolysis Rate (pH 7, 25°C) | Notes |

|---|---|---|

| Methyl 4-chloro-3-(trifluoromethyl)benzoate | Slow | Stabilized by -CF₃ and Cl |

| Methyl 4-amino-3-(trifluoromethyl)benzoate | Moderate | NH₂ reduces electron withdrawal |

| Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | Fast | -OH promotes nucleophilic attack |

Thermal Stability

- Decomposition Temperatures (DSC):

- Trifluoromethyl analogs (e.g., ) show higher thermal stability (>200°C) compared to methoxy or hydroxyl derivatives (<180°C) due to stronger C-F bonds .

Biological Activity

Methyl 4-chloro-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by:

- A benzoate structure with a methyl ester group.

- A chlorine atom at the para position and a trifluoromethyl group at the meta position.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with biological membranes and potential intracellular targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies on related benzoate derivatives have shown effective activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.39 to 3.12 mg/L . The incorporation of halogen substituents like chlorine and trifluoromethyl has been linked to enhanced antibacterial efficacy.

| Compound Name | MIC (mg/L) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Linezolid | 1 | Control for MSSA |

| Methyl 3-chloro-4-(trifluoromethyl)benzoate | 0.39–1.56 | Antibacterial |

2. Analgesic Potential

A study explored the analgesic potential of piperidinol analogues derived from chlorinated trifluoromethyl compounds, indicating that such derivatives could serve as effective pain relievers in animal models . The structure-activity relationship suggests that modifications at the para position can significantly influence potency.

3. Antifungal Activity

In vitro studies have assessed the antifungal activity of related salicylanilide esters against various fungal strains, revealing that compounds featuring trifluoromethyl groups exhibited varying degrees of susceptibility against fungi like Candida species . The antifungal activity was not uniform, suggesting that further optimization of these compounds could yield more potent antifungal agents.

Case Study: Analgesic Activity

In a study published in July 2021, researchers synthesized analogues of this compound and evaluated their analgesic effects in mice. The results indicated significant pain relief compared to controls, suggesting that this compound may have potential therapeutic applications in pain management .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of chlorinated benzoates, demonstrating that certain derivatives had MIC values significantly lower than established antibiotics, highlighting their potential as alternative antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.